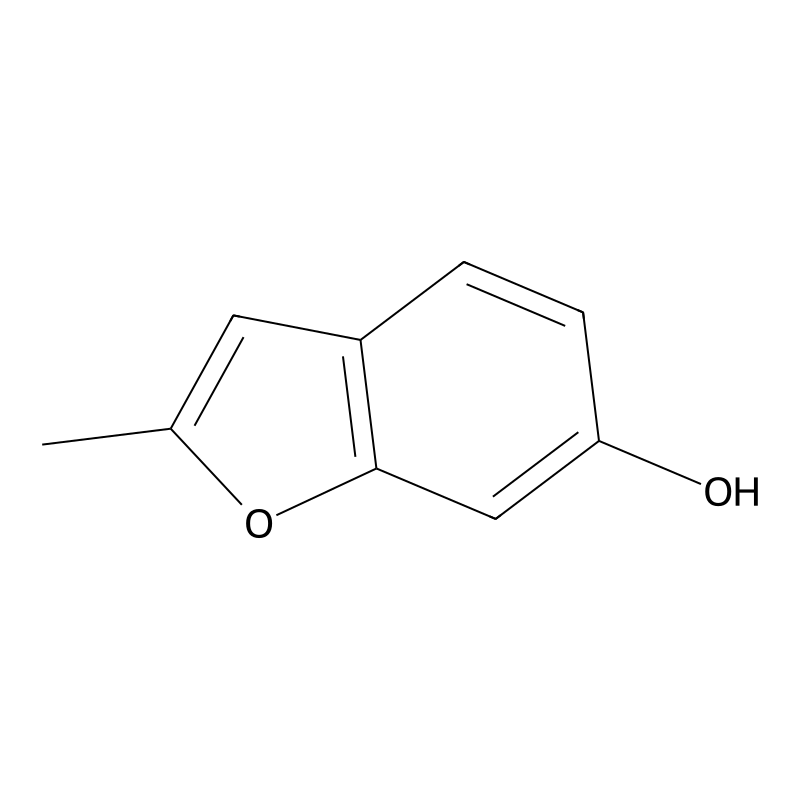

2-Methylbenzofuran-6-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential biological activity:

The presence of the hydroxyl group (-OH) and the benzofuran ring suggests that 2-Methylbenzofuran-6-ol might possess interesting biological activities. The benzofuran scaffold is found in various natural products with diverse biological properties, including anti-inflammatory, anti-tumor, and antimicrobial activities []. The hydroxyl group can further influence these activities by affecting the molecule's interaction with biological targets. However, further research is required to confirm any specific biological activities of 2-Methylbenzofuran-6-ol.

2-Methylbenzofuran-6-ol is an organic compound with the molecular formula C₉H₈O₂, characterized by a benzofuran structure with a hydroxyl group at the 6-position and a methyl group at the 2-position. This compound is notable for its synthetic applications and biological activities, particularly in the realm of medicinal chemistry. It has been identified as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents, indicating its significance in drug development and therapeutic applications .

- Oxidation: The hydroxyl group can be oxidized to yield corresponding ketones or aldehydes.

- Reduction: The compound can be reduced to form dihydro derivatives.

- Electrophilic Substitution: This compound can undergo electrophilic substitution reactions on the benzofuran ring, leading to various substituted derivatives.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction respectively, while electrophilic reagents like halogens are employed for substitution reactions .

Common Reagents and ConditionsReaction Type Reagents Conditions Oxidation Potassium permanganate Acidic conditions Reduction Sodium borohydride Anhydrous conditions Electrophilic Substitution Halogens, nitrating agents Acidic or basic conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic conditions |

| Reduction | Sodium borohydride | Anhydrous conditions |

| Electrophilic Substitution | Halogens, nitrating agents | Acidic or basic conditions |

2-Methylbenzofuran-6-ol exhibits a range of biological activities. It has been shown to interact with various enzymes and proteins, influencing biochemical pathways crucial for cellular functions. Notably, it interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This compound has demonstrated potential anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, making it a valuable candidate in pharmacological research .

Mechanism of Action

The compound's action involves modulation of signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. Its ability to influence gene expression further underscores its pharmacological potential.

The synthesis of 2-Methylbenzofuran-6-ol typically involves cyclization reactions. One common method includes:

- Cyclization of 2-methylphenol with ethyl formate in the presence of a base.

- Oxidation of the resultant product to yield 2-Methylbenzofuran-6-ol.

In industrial settings, optimized conditions are employed to enhance yield and purity, taking into account factors such as temperature, pressure, and catalyst choice .

2-Methylbenzofuran-6-ol serves as an important intermediate in the synthesis of pharmaceutical compounds. Its applications extend to:

- Medicinal Chemistry: As a precursor for anti-cancer drugs.

- Research: In studies focusing on enzyme interactions and metabolic pathways.

The compound's diverse biological activities make it a subject of interest in drug discovery programs aimed at developing novel therapeutics .

Studies have shown that 2-Methylbenzofuran-6-ol interacts significantly with various biomolecules. Its interactions with cytochrome P450 enzymes can result in either inhibition or activation depending on the specific context. This duality highlights the importance of understanding its biochemical interactions for effective application in drug development .

Several compounds share structural similarities with 2-Methylbenzofuran-6-ol. Below is a comparison highlighting their unique features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylbenzofuran | Methyl group at position 2 | Antioxidant properties |

| Benzofuran | Basic benzofuran structure | Antimicrobial activity |

| 6-Hydroxybenzofuran | Hydroxyl group at position 6 | Potential neuroprotective effects |

Unique Features of 2-Methylbenzofuran-6-ol

What sets 2-Methylbenzofuran-6-ol apart is its specific positioning of functional groups that enhance its biological activity profile compared to other similar compounds. Its role as an intermediate in drug synthesis also underscores its unique significance in medicinal chemistry .

2-Methylbenzofuran-6-ol is a benzofuran derivative characterized by a fused bicyclic structure combining a benzene ring with a furan moiety. Its systematic IUPAC name is 2-methyl-1-benzofuran-6-ol, reflecting the methyl group at position 2 and the hydroxyl group at position 6 of the benzofuran scaffold. The compound’s molecular formula is C₉H₈O₂, with a molecular weight of 148.16 g/mol. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 54584-24-6 | |

| EC Number | 975-278-8 | |

| SMILES | CC1=CC2=C(O1)C=C(C=C2)O | |

| InChI Key | ASUDREWVUSTLJP-UHFFFAOYSA-N | |

| Synonyms | 6-Hydroxy-2-methylbenzofuran |

The compound’s structure features a benzofuran core (a fused benzene and furan ring) with substituents that influence its reactivity:

- A methyl group at position 2 enhances steric effects and modulates electronic properties.

- A hydroxyl group at position 6 enables hydrogen bonding and participation in acid-base reactions.

These functional groups make it a versatile intermediate in organic synthesis and drug discovery.

Historical Context in Heterocyclic Chemistry Research

Benzofuran derivatives have been studied since the 19th century, with the first synthesis of the benzofuran core reported by Perkin in 1870. The exploration of substituted benzofurans gained momentum in the mid-20th century, driven by their prevalence in natural products (e.g., psoralens) and synthetic pharmaceuticals.

2-Methylbenzofuran-6-ol emerged as a subject of interest in the late 20th century, coinciding with advances in catalytic cyclization methods. For example, rhodium-catalyzed annulation (e.g., using CpRh complexes) enabled efficient synthesis of substituted benzofurans from precursors like vinylene carbonate and benzamides. These methods allowed precise control over substituent placement, facilitating the study of structure-activity relationships in benzofuran derivatives.

Key milestones in its synthesis include:

- Cyclization of 2-methylphenol derivatives using acid catalysts, yielding the benzofuran core.

- Oxidative coupling strategies to introduce hydroxyl groups at specific positions.

The compound’s synthesis often involves protecting group strategies to manage the reactivity of the hydroxyl group during functionalization.

Significance in Benzofuran Derivative Studies

2-Methylbenzofuran-6-ol serves as a critical scaffold in medicinal chemistry and materials science due to its dual functional groups and planar aromatic system.

Role in Drug Discovery

- Anticancer Activity: The hydroxyl group enhances interactions with biological targets such as DNA topoisomerases and protein kinases. Derivatives of 2-methylbenzofuran-6-ol have shown inhibitory effects on cancer cell lines (e.g., breast, lung) by modulating pathways like MAPK/ERK and HIF-1.

- Antimicrobial Properties: Structural analogs exhibit activity against Staphylococcus aureus and Mycobacterium tuberculosis, attributed to hydrogen bonding with bacterial enzymes.

- Antioxidant Potential: The phenolic hydroxyl group scavenges free radicals, making it a candidate for oxidative stress-related therapies.

Synthetic Applications

- Building Block for Complex Molecules: The compound is used to synthesize derivatives like 2-methylbenzofuran-3-carboxylic acid (via carboxylation) and piperazine hybrids (for kinase inhibition).

- Catalysis Studies: Its synthesis has informed the development of visible-light-mediated cyclization methods, which avoid traditional oxidants and enable greener chemistry.

Research Frontiers

2-Methylbenzofuran-6-ol exhibits a bicyclic fused ring system consisting of a benzene ring fused with a furan ring, bearing a methyl substituent at position 2 and a hydroxyl group at position 6 [1] . The molecular formula is C₉H₈O₂ with a molecular weight of 148.16 grams per mole, establishing it as a relatively small heterocyclic compound [1] [3] [4]. The canonical Simplified Molecular Input Line Entry System representation is CC1=CC2=C(O1)C=C(C=C2)O, which accurately describes the connectivity pattern of atoms within the molecular framework [5].

The compound adopts a planar molecular geometry typical of benzofuran derivatives, with the fused bicyclic structure contributing to its aromatic stability [6]. The presence of the hydroxyl group at position 6 significantly influences the electronic properties of the molecule through its electron-donating characteristics [7] [8]. This hydroxyl substituent enhances the compound's ability to form hydrogen bonds with various biological molecules, thereby influencing its solubility and reactivity profiles .

The methyl group at position 2 provides additional steric and electronic effects that modulate the overall molecular properties [7]. Electronic substitution studies on benzofuran derivatives demonstrate that electron-donating groups such as hydroxyl substituents generally increase antimicrobial activity, while the positioning of these substituents critically affects their biological efficacy [7]. The strategic placement of both the methyl and hydroxyl groups in 2-methylbenzofuran-6-ol creates a unique electronic environment that distinguishes it from other benzofuran derivatives [7].

Crystallographic Analysis and Conformational Studies

Benzofuran derivatives typically exhibit planar molecular conformations with minimal deviation from planarity in their solid-state structures [10] [11] [12]. Crystallographic studies of related benzofuran compounds reveal that these molecules maintain their aromatic character through π-π stacking interactions between benzene rings, with typical centroid-to-centroid distances ranging from 3.68 to 3.81 Angstroms [12]. The planarity of the benzofuran ring system is maintained through the conjugated π-electron system extending across both the benzene and furan portions of the molecule [10] [12].

Conformational analysis of benzofuran derivatives shows that the fused ring system restricts rotational freedom, resulting in well-defined geometric parameters [11] [13]. The dihedral angles between substituent groups and the benzofuran core typically range from 0 to 90 degrees depending on steric interactions [10] [12]. For compounds bearing hydroxyl substituents similar to 2-methylbenzofuran-6-ol, hydrogen bonding networks play crucial roles in determining crystal packing arrangements [12] [7].

The molecular geometry optimization studies using density functional theory calculations reveal that benzofuran derivatives maintain consistent bond lengths and angles across the heterocyclic framework [6] [14]. The carbon-oxygen bond in the furan ring typically measures approximately 1.36 Angstroms, while the aromatic carbon-carbon bonds range from 1.39 to 1.42 Angstroms [6] [15]. These structural parameters contribute to the overall stability and reactivity of the benzofuran system [6] [14].

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Spectral Signatures (Proton/Carbon-13)

The proton nuclear magnetic resonance spectrum of 2-methylbenzofuran-6-ol displays characteristic signals that reflect its unique structural features [16] [17]. The methyl group at position 2 appears as a singlet at approximately 2.55-2.58 parts per million, which is consistent with its attachment to the electron-deficient furan ring system [16] [18]. The aromatic protons of the benzofuran core typically resonate between 6.90 and 8.32 parts per million, with specific chemical shifts depending on their electronic environment [16] [19].

The hydroxyl proton exhibits a characteristic broad signal around 10.20-10.70 parts per million, which is consistent with phenolic hydroxyl groups in benzofuran derivatives [16] [18]. This downfield shift reflects the electron-withdrawing effect of the aromatic ring system and potential hydrogen bonding interactions [16] [17]. The coupling patterns observed in the aromatic region provide valuable information about the substitution pattern and electronic effects within the molecule [16] [19].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecule [17] [19] [20]. The aromatic carbons typically appear between 110 and 160 parts per million, with the carbonyl-bearing carbons of related compounds resonating around 170-220 parts per million when present [17] [20]. The methyl carbon attached to the furan ring resonates at approximately 19-21 parts per million, reflecting its aliphatic character [16] [19]. The carbon bearing the hydroxyl group typically appears around 155-160 parts per million, consistent with its phenolic nature [19] [20].

Infrared Vibrational Mode Analysis

The infrared spectrum of 2-methylbenzofuran-6-ol exhibits characteristic vibrational modes that provide detailed structural information [21] [22] [23]. The hydroxyl stretching vibration typically appears as a broad absorption band between 3200 and 3600 wavenumbers, reflecting hydrogen bonding interactions [21] [24] [25]. This broad character is characteristic of phenolic hydroxyl groups and distinguishes them from isolated alcohol functionalities [21] [24].

The carbon-hydrogen stretching vibrations of the aromatic ring system appear in the region of 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches of the methyl group occur at slightly lower frequencies around 2850-3000 wavenumbers [21] [25] [22]. The aromatic carbon-carbon stretching modes typically manifest between 1400 and 1600 wavenumbers, providing information about the conjugated π-electron system [21] [22].

Computational studies of benzofuran vibrational spectra using density functional theory methods reveal that the most intense infrared absorption typically occurs around 746 wavenumbers, corresponding to carbon-hydrogen out-of-plane bending vibrations [22] [23]. The carbon-oxygen stretching mode of the furan ring appears around 1032 wavenumbers, while carbon-oxygen bending vibrations occur at lower frequencies near 548 wavenumbers [22] [23]. These characteristic frequencies serve as fingerprint identifications for benzofuran derivatives [22] [23].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-methylbenzofuran-6-ol provides valuable structural confirmation through its fragmentation patterns [26] [18] [27]. The molecular ion peak appears at mass-to-charge ratio 148, corresponding to the molecular weight of the compound [1] [3] [18]. The base peak intensity and fragmentation pathways depend on the ionization method employed, with electron ionization typically producing more extensive fragmentation than softer ionization techniques [26] [27].

Common fragmentation patterns in benzofuran derivatives include the loss of hydroxyl radicals (mass 17) and methyl radicals (mass 15), resulting in fragment ions at mass-to-charge ratios 131 and 133, respectively [26] [18] [27]. The benzofuran core structure tends to remain intact during fragmentation due to its aromatic stability, often serving as a stable fragment ion [18] [27]. Additional fragmentation may occur through ring opening processes, particularly affecting the furan portion of the molecule [26] [27].

Collision-induced dissociation studies reveal that benzofuran derivatives undergo characteristic fragmentation pathways involving the cleavage of carbon-oxygen bonds and subsequent rearrangement reactions [26] [27]. The relative intensities of fragment ions provide information about the stability of different molecular regions and can be used for structural elucidation purposes [26] [18]. Mass spectrometric data for benzofuran compounds typically show molecular ion peaks with moderate intensity, accompanied by characteristic fragment ions that reflect the heterocyclic nature of the parent molecule [18] [27].

Thermodynamic Parameters and Stability Profiling

The thermodynamic properties of 2-methylbenzofuran-6-ol reflect its aromatic stability and hydrogen bonding capabilities [28] [29] [30]. The compound exhibits a density of approximately 1.2 grams per cubic centimeter and a calculated boiling point of 133.2°C at 760 millimeters of mercury pressure [4] [30]. The flash point is estimated at 34.3°C, indicating moderate volatility under standard conditions [4] [29].

Thermal stability studies of benzofuran derivatives demonstrate that these compounds generally maintain structural integrity up to temperatures of 200-300°C before undergoing decomposition [28] [31] [32]. The decomposition pathways typically involve the elimination of water molecules and subsequent rearrangement reactions leading to smaller aromatic fragments [28] [32]. Thermogravimetric analysis reveals that benzofuran compounds exhibit gradual weight loss beginning around 240°C, with major decomposition events occurring at higher temperatures [31] [32].

Heat capacity measurements for related benzofuran compounds indicate values ranging from 12 to 30 joules per mole per Kelvin, depending on temperature and molecular size [33] [34]. The thermodynamic stability of the benzofuran ring system contributes to the overall persistence of 2-methylbenzofuran-6-ol under ambient conditions [29] [35]. Storage recommendations typically specify room temperature conditions with protection from light and moisture to maintain compound integrity [1] [29].

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 148.16 | g/mol | [1] [3] |

| Density | 1.2 ± 0.1 | g/cm³ | [4] |

| Boiling Point | 133.2 ± 10.0 | °C at 760 mmHg | [4] |

| Flash Point | 34.3 ± 19.0 | °C | [4] |

| Melting Point | Not Available | °C | [4] |

| Decomposition Temperature | ~240 | °C | [31] |

Palladium-Catalyzed Intramolecular Coupling

Palladium-catalyzed intramolecular coupling represents one of the most versatile and widely employed methodologies for benzofuran synthesis [1] [2] [3]. The methodology relies on the unique ability of palladium complexes to facilitate carbon-hydrogen activation and subsequent cyclization reactions under relatively mild conditions.

The fundamental approach involves the use of palladium acetate in combination with copper co-catalysts and appropriate ligands. A typical reaction employs Pd(OAc)₂ (5-10 mol%) with Cu(OAc)₂ (2 equivalents) in the presence of trifluoroacetic acid at temperatures ranging from 70-100°C [2] [3]. The reaction mechanism proceeds through a Heck-type pathway where the palladium catalyst undergoes oxidative addition with aryl iodide precursors, followed by carbopalladation and subsequent cyclization [2].

Recent developments have demonstrated the effectiveness of using hexafluoroisopropanol as a solvent, which enhances the electrophilic ability of the palladium center through its strong hydrogen-bond-donating ability and low nucleophilicity [2]. Under optimized conditions, yields typically range from 65-95% with excellent regioselectivity [1] [3].

Mechanistic Considerations: The reaction progresses through two distinct stages. Stage I involves a Heck-type mechanism where the palladium catalyst undergoes oxidative addition with aryl iodide, forming a palladium complex stabilized by silver species. The subsequent carbopalladation with benzofuran leads to cyclization through an oxyarylation mechanism [2].

| Reaction Parameter | Optimal Conditions | Yield Range (%) |

|---|---|---|

| Catalyst System | Pd(OAc)₂/Cu(OAc)₂ | 65-95 |

| Temperature | 70-100°C | - |

| Reaction Time | 3-12 hours | - |

| Solvent | HFIP, DCE | - |

Acid-Mediated Ring Closure Techniques

Acid-mediated ring closure techniques provide an alternative approach that relies on Brønsted acids to facilitate intramolecular cyclization reactions [4] [5]. This methodology is particularly valuable for its simplicity and cost-effectiveness, utilizing readily available acid catalysts.

The process typically employs strong acids such as phosphoric acid or p-toluenesulfonic acid at elevated temperatures (110-150°C) [4] [5]. The mechanism involves protonation of appropriate functional groups, followed by intramolecular nucleophilic attack and subsequent cyclization. Benzofuranyl carbinols and 1,3-dicarbonyls serve as common starting materials in the presence of catalytic amounts of acid [5].

Reaction Scope and Limitations: Acid-mediated ring closure demonstrates good tolerance for various substituents, though yields are generally moderate (45-75%) [4] [5]. The methodology shows particular effectiveness with electron-rich aromatic systems and can accommodate both symmetrical and unsymmetrical substrates.

An unusual Brønsted acid-catalyzed benzofuran ring opening and furan ring closure sequence has been developed, generating tri- and tetrasubstituted furans in good to excellent yields through an unusual benzofuran ring opening and furan recyclization process [5].

Advanced Catalytic Systems

Lewis Acid-Promoted Annulation Strategies

Lewis acid-promoted annulation strategies have emerged as powerful tools for benzofuran synthesis, offering unique reactivity patterns and excellent functional group compatibility [6] [7]. The methodology exploits the ability of Lewis acids to activate various functional groups, facilitating novel cyclization pathways.

Zinc Chloride-Mediated Synthesis: A particularly noteworthy example involves the use of ZnCl₂ as a Lewis acid catalyst for the oxidative annulation between phenols and internal acetylenes [6]. Unlike traditional approaches, this methodology operates through a six-membered cyclic transition state, promoting dual carbon-hydrogen and oxygen-hydrogen bond formation. The process demonstrates excellent regioselectivity and accommodates both symmetrical and unsymmetrical acetylenes with yields ranging from 60-85% [6].

Iron-Catalyzed Tandem Processes: The combination of FeCl₃·6H₂O and di-tert-butyl peroxide offers an efficient method for constructing polysubstituted benzofurans from simple phenols and β-keto esters [7]. This methodology demonstrates the dichotomous catalytic behavior of iron, functioning as both a transition metal catalyst in the oxidative coupling step and a Lewis acid in the condensation step. Kinetic isotope effect studies reveal that aromatic carbon-hydrogen bond cleavage is not involved in the rate-determining steps [7].

Transition Metal-Mediated Cross-Coupling

Transition metal-mediated cross-coupling reactions provide versatile platforms for benzofuran synthesis, enabling the formation of complex molecular architectures through strategic bond formations [8] [9]. These methodologies leverage the unique reactivity of various transition metals to facilitate challenging transformations.

Nickel-Catalyzed Approaches: Recent developments in nickel catalysis have demonstrated exceptional utility in benzofuran synthesis. A recyclable nickel-catalyzed carbon-hydrogen/oxygen-hydrogen dual functionalization protocol using Ni(OTf)₂ enables the synthesis of 3-aryl benzofuran-2(3H)-ones under solvent-free conditions [10] [11]. The methodology accommodates diverse mandelic acids and phenols, generating products in moderate to excellent yields with the catalyst recyclable for three runs without significant decline in yield [11].

Copper-Mediated Transformations: Copper catalysis offers cost-effective alternatives for benzofuran synthesis. Copper iodide-catalyzed reactions in deep eutectic solvents demonstrate excellent environmental credentials while maintaining high synthetic efficiency [12]. The methodology utilizes choline chloride-ethylene glycol as a green solvent system, achieving yields of 70-91% for various benzofuran derivatives [12].

Green Chemistry Perspectives

Solvent-Free Synthesis Protocols

Solvent-free synthesis protocols represent a significant advancement in sustainable benzofuran chemistry, eliminating the need for organic solvents while maintaining or improving reaction efficiency [13] [10] [11]. These methodologies align with green chemistry principles by reducing environmental impact and simplifying work-up procedures.

Catalyst-Free Methodologies: A notable catalyst-free approach involves cascade reactions between nitroepoxides and salicylaldehydes using K₂CO₃ in dimethylformamide at 110°C [13]. The methodology generates various benzofuran derivatives in yields ranging from 33-84%, with optimal results obtained using 3-nitrosalicylaldehyde [13].

Recyclable Catalytic Systems: The development of recyclable catalytic systems enhances the sustainability profile of benzofuran synthesis. The nickel-catalyzed dual functionalization protocol demonstrates catalyst recyclability over three cycles with minimal yield deterioration, representing a significant advancement in sustainable synthesis [11].

| Green Methodology | Key Features | Yield Range (%) |

|---|---|---|

| Solvent-Free Nickel | Recyclable catalyst | 60-90 |

| Catalyst-Free Cascade | No metal catalyst | 33-84 |

| Deep Eutectic Solvent | Biodegradable medium | 70-91 |

Microwave-Assisted Reaction Optimization

Microwave-assisted synthesis has revolutionized benzofuran chemistry by dramatically reducing reaction times while maintaining or improving yields [14] [15] [16]. The methodology exploits microwave irradiation to achieve rapid heating and enhanced reaction kinetics.

Optimization Parameters: Microwave-assisted synthesis typically operates at elevated temperatures (120-180°C) with significantly reduced reaction times (0.5-2 hours) compared to conventional heating methods [14] [15]. The power settings generally range from 300-700W, with optimal results achieved at 500W for most transformations [15].

Mechanistic Advantages: Microwave irradiation provides uniform heating throughout the reaction mixture, eliminating hot spots and enabling precise temperature control. This results in improved selectivity and reduced side product formation compared to conventional heating methods [14] [15].

A comprehensive study on microwave-assisted synthesis of benzofuran-3(2H)-ones demonstrated reaction time reduction from 9 hours to 30 minutes with comparable yields [14]. The methodology employs K₂CO₃ as a base catalyst under 300W microwave irradiation at 150°C, achieving yields of 43-58% [14].

Substrate Scope and Limitations: Microwave-assisted methodologies demonstrate broad substrate tolerance, accommodating various substituents on the aromatic ring. However, heat-sensitive substrates may require modified conditions or alternative approaches to prevent decomposition [16].